molecular formula C15H12N2O3S B11829880 1-(phenylsulfonyl)-1H-indole-2-carboxamide CAS No. 540740-47-4

1-(phenylsulfonyl)-1H-indole-2-carboxamide

Cat. No.: B11829880
CAS No.: 540740-47-4
M. Wt: 300.3 g/mol
InChI Key: MAGSCLQXYYEPGN-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-indole-2-carboxamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The phenylsulfonyl group attached to the indole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenylsulfonyl)-1H-indole-2-carboxamide typically involves the reaction of indole derivatives with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting sulfonylated indole is then reacted with an appropriate amine to form the carboxamide derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine), alkyl halides, and acyl chlorides. Reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Addition: Reagents such as amines and alcohols are used, often in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Electrophilic Substitution: Products include halogenated, alkylated, and acylated indole derivatives.

    Nucleophilic Addition: Products include substituted carboxamides and sulfonamides.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The indole ring structure allows for binding to various biological targets, contributing to its diverse biological activities .

Comparison with Similar Compounds

1-(Phenylsulfonyl)-1H-indole-2-carboxamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific combination of the indole ring and phenylsulfonyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

540740-47-4

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

1-(benzenesulfonyl)indole-2-carboxamide

InChI

InChI=1S/C15H12N2O3S/c16-15(18)14-10-11-6-4-5-9-13(11)17(14)21(19,20)12-7-2-1-3-8-12/h1-10H,(H2,16,18)

InChI Key

MAGSCLQXYYEPGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)N

Origin of Product

United States

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